5-(1-甲基-5-氧代吡咯烷-2-基)吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

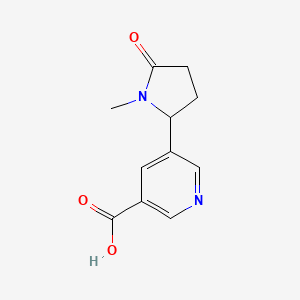

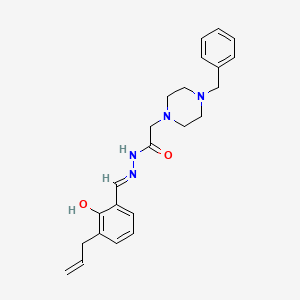

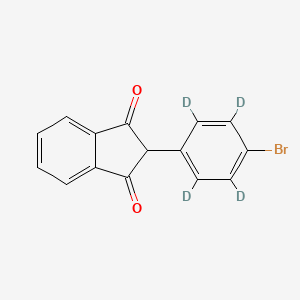

“5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves several steps, including the addition of formic acid, heating, and the addition of formaldehyde. After the reaction is complete, the product is isolated and purified .Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule . The structure also includes a carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several functional groups. The pyrrolidine ring can undergo various reactions, and the carboxylic acid group can participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise structure. The presence of the carboxylic acid group suggests that it would have acidic properties . The compound is likely to be a solid at room temperature .科学研究应用

合成和生物活性

一种涉及 5-氧代吡咯烷-3-羧酸的一锅缩合方法导致形成具有潜在生物活性的新型双环系统。这些化合物是通过与羰基二咪唑和苯甲酰肟反应合成的,展示了 5-氧代吡咯烷衍生物在创建复杂分子结构方面的多功能性。预测了这些化合物的生物活性,表明在药物开发中具有潜在应用 (Kharchenko、Detistov 和 Orlov,2008)。

抗氧化特性

含有各种取代基的 5-氧代吡咯烷-3-羧酸衍生物已表现出显着的抗氧化活性。这包括显示出比抗坏血酸更高的抗氧化活性的化合物,表明它们在对抗氧化应激的治疗应用中的潜力。结构分析和抗氧化功效突出了该化合物在药物化学中的价值及其在开发新型抗氧化剂中的作用 (Tumosienė 等人,2019)。

抗癌和抗菌活性

对 5-氧代吡咯烷衍生物的一项研究显示出有希望的抗癌和抗菌特性。衍生自 1-(4-乙酰氨基苯基)-5-氧代吡咯烷羧酸的化合物对 A549 细胞显示出有效活性,并且一种特定化合物对多重耐药金黄色葡萄球菌菌株表现出选择性抗菌活性。这些发现表明 5-氧代吡咯烷衍生物作为支架的潜力,用于开发针对癌症和多重耐药细菌感染的新型治疗剂 (Kairytė 等人,2022)。

抗菌活性

对 5-氧代吡咯烷衍生物的抗菌特性的进一步研究证明了它们对各种细菌菌株的功效。合成了一系列带有 5-氧代-1-苯基-4-(取代甲基)吡咯烷-3-羧酸结构的新型化合物,并评估了它们的抗菌潜力,显示出中等到良好的活性。这项研究强调了该化合物在开发新抗菌药物中的作用,为对抗抗生素耐药性做出了贡献 (Devi 等人,2018)。

未来方向

作用机制

Target of Action

The primary target of rac-Cotinine 3-Carboxylic Acid, also known as 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid, is the central nervous system . It interacts with both nicotinic acetylcholine receptors (nAChRs) and non-nAChRs in the nervous system .

Mode of Action

The compound acts as a weak agonist of nAChRs . It facilitates memory, cognition, executive function, and emotional responding . It also has a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway .

Biochemical Pathways

The compound stimulates synaptic density in the main brain regions involved in learning and memory through the Akt/GSK3/synaptophysin pathway . This results in improved cognitive function and reduced cognitive-impairment associated with disease and stress-induced dysfunction .

Result of Action

The action of rac-Cotinine 3-Carboxylic Acid results in enhanced cognitive function, including memory and executive function . It also acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .

生化分析

Biochemical Properties

rac-Cotinine 3-Carboxylic Acid interacts with various enzymes and proteins in biochemical reactions. The dominant pathway of its metabolism in humans involves the formation of cotinine, which occurs in two steps. The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine .

Cellular Effects

It is known that this compound is a carcinogen

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is a carcinogen

Dosage Effects in Animal Models

The effects of rac-Cotinine 3-Carboxylic Acid vary with different dosages in animal models. For instance, nicotine clearance in rats is altered as a function of age, impacting the interpretation of animal model data

Metabolic Pathways

rac-Cotinine 3-Carboxylic Acid is involved in the metabolic pathways of nicotine. The dominant pathway of its metabolism in humans is the formation of cotinine, which occurs in two steps. The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine .

属性

IUPAC Name |

5-(1-methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9(2-3-10(13)14)7-4-8(11(15)16)6-12-5-7/h4-6,9H,2-3H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPNTJZYIZZLBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747379 |

Source

|

| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246815-18-8 |

Source

|

| Record name | 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)